molecular formula C23H25O3P B14406490 Dibenzyl (3-phenylpropyl)phosphonate CAS No. 82180-50-5

Dibenzyl (3-phenylpropyl)phosphonate

Cat. No.: B14406490
CAS No.: 82180-50-5
M. Wt: 380.4 g/mol
InChI Key: KSFSXTMIEOWJIV-UHFFFAOYSA-N
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Description

Dibenzyl (3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C23H25O3P. This compound is characterized by the presence of a phosphonate group bonded to a dibenzyl and a 3-phenylpropyl moiety. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl (3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.

Another method involves the use of dibenzyl phosphite and 3-phenylpropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This method facilitates the esterification reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts and dehydrating agents are commonly employed to enhance the reaction efficiency and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dibenzyl or 3-phenylpropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl (3-phenylpropyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.

    Medicine: Research explores its use in developing novel pharmaceuticals, including enzyme inhibitors and anticancer agents.

    Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibenzyl (3-phenylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate moiety can form strong coordination bonds with metal ions and interact with enzymes that recognize phosphate groups. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phosphite: Similar in structure but lacks the 3-phenylpropyl group.

    Triphenyl phosphite: Contains three phenyl groups instead of dibenzyl and 3-phenylpropyl groups.

    Diethyl (3-phenylpropyl)phosphonate: Similar but with ethyl groups instead of benzyl groups.

Uniqueness

Dibenzyl (3-phenylpropyl)phosphonate is unique due to its specific combination of dibenzyl and 3-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and medicinal chemistry, where other phosphonates may not be as effective.

Properties

CAS No.

82180-50-5

Molecular Formula

C23H25O3P

Molecular Weight

380.4 g/mol

IUPAC Name

3-bis(phenylmethoxy)phosphorylpropylbenzene

InChI

InChI=1S/C23H25O3P/c24-27(25-19-22-13-6-2-7-14-22,26-20-23-15-8-3-9-16-23)18-10-17-21-11-4-1-5-12-21/h1-9,11-16H,10,17-20H2

InChI Key

KSFSXTMIEOWJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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